Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate involves several key steps starting from 3-(4-hydroxyphenyl) acrylic acid. This process includes methyl esterification, condensation with bromoacetaldehyde diethyl acetal, a Friedel-Crafts reaction, catalytic hydrogenation, and hydrolysis. The optimized process provides a higher yield (60%) compared to previous methods, with milder reaction conditions and simpler operations (Deng, 2010).
Molecular Structure Analysis
The molecular structure of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate and related compounds has been studied using spectroscopic and diffractometric techniques. These studies reveal the polymorphism in the compound, showcasing minor but distinct differences in the crystal structures, which are crucial for understanding the compound's physical and chemical behavior (Vogt et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Knoevenagel polycondensation, which involves the synthesis of polymers containing donor-acceptor groups within the main chain. These reactions highlight the compound's utility in creating materials with specific electronic properties (Namazi et al., 2001). Additionally, reactions with ethyl 2-cyano-3-alkoxypropenoates yield pyran derivatives, further demonstrating the compound's versatility in organic synthesis (Mérour & Cossais, 1991).
Physical Properties Analysis
The physical properties, such as the crystal structure and polymorphism of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate, are crucial for its application in material science. The compound exhibits distinct polymorphic forms, which affect its solubility, stability, and reactivity. Understanding these properties is essential for the compound's application in pharmaceutical formulations and material science (Vogt et al., 2013).
Chemical Properties Analysis
The chemical reactivity of Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate is highlighted by its involvement in various synthesis reactions, including the formation of polymers and pyran derivatives. These reactions are indicative of the compound's functional groups' reactivity and its potential as a building block in organic synthesis (Namazi et al., 2001; Mérour & Cossais, 1991).
Scientific research applications
Synthesis and Characterization
An Improved Synthesis Process
The synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid has been explored to identify a more efficient and high-yield process. The study by Deng Yong (2010) introduces a practical method involving the esterification of 3-(4-hydroxyphenyl) acrylic acid, followed by several chemical reactions, resulting in a 60% overall yield. This process is noted for its milder reaction conditions and simplicity compared to previously reported methods (Deng Yong, 2010).
Polymorphism in Pharmaceutical Compounds
Investigations into polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride reveal challenges in analytical and physical characterization. F. Vogt et al. (2013) characterized two polymorphic forms using spectroscopic and diffractometric techniques, highlighting the subtle differences and analytical challenges in characterizing such compounds (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).
Organic Chemistry Applications
Acylation Reactions and Synthesis Applications
Keith Smith et al. (2003) explored the acylation of anisole and 2,3-dihydrobenzofuran with 2-phenylbutanoic acid derivatives over zeolite catalysts. The study demonstrates high regioselectivity in producing 4-acyl derivatives, underscoring the versatility of zeolites in organic synthesis and the potential for creating novel compounds, such as ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate (Keith Smith, G. El‐Hiti, Anthony J Jayne, M. Butters, 2003).
Novel Synthesis Methods
A new method for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates was presented by Abdul kadar Shaikh and G. Varvounis (2014). This one-pot synthesis involves fluoride-induced desilylation, Michael addition, and intramolecular 5-exo-tet elimination, highlighting its potential in drug discovery (Abdul kadar Shaikh, G. Varvounis, 2014).
Chemiluminescence Studies
Mechanism of Chemiluminescence
L. F. M. L. Ciscato et al. (2014) investigated the chemiluminescent reaction of a 2-coumaranone derivative, supporting the existence of a 1,2-dioxetanone intermediate. This study provides insights into the thermal instability and bimolecular decomposition rate of such peroxides, offering a novel methodology for studying thermally unstable peroxides through in situ generation (L. F. M. L. Ciscato, F. Bartoloni, Aline S Colavite, D. Weiss, R. Beckert, Stefan Schramm, 2014).
Antimicrobial Applications
Photochemical Synthesis and Antimicrobial Screening
K. Ravi et al. (2012) conducted a study on the synthesis of dihydrobenzofurans with antibacterial activity. By employing photochemical methods, compounds were generated and screened against various bacteria, revealing moderate activity. Notably, one compound showed promising activity against both Gram-positive and Gram-negative bacteria, illustrating the potential of dihydrobenzofurans in antimicrobial applications (K. Ravi, K. Selvam, M. Swaminathan, 2012).
properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3,5,9H,2,4,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXCVKXTGMFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453483 | |
Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
CAS RN |
196597-66-7 | |
Record name | Ethyl 2,3-dihydro-5-benzofuranpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.